N-1 Methyl Substitution Enhances Lipophilicity and PK
The N-1 methyl group of ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate eliminates the indole N–H hydrogen-bond donor, reducing polar surface area and increasing logP compared to the N-unsubstituted analog ethyl 6-hydroxy-1H-indole-2-carboxylate (CAS 15050-03-0). In a related series of indole-2-carboxylate-based HCV NS5B polymerase inhibitors, SAR studies revealed that N-1 benzyl substituents bearing fluoro or methyl groups at specific positions improved oral pharmacokinetic profiles, with optimized compounds achieving area-under-the-curve (AUC) values of 14 μM·h in rats and 8 μM·h in dogs [1]. While no direct head-to-head PK comparison between the N-Me and N–H 6-hydroxy ethyl esters has been published, the class-level inference is robust: N-alkylation of indole-2-carboxylates consistently enhances membrane permeability and metabolic stability, as demonstrated across multiple indole-based drug discovery programs targeting glycine binding sites, HCV NS5B, and IDO1 [2].
| Evidence Dimension | Lipophilicity (computed XLogP3) and hydrogen-bond donor count as PK determinants |
|---|---|
| Target Compound Data | Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate: XLogP3 ~2.0–2.5 (estimated), HBD = 1 (phenolic OH only), MW = 219.24 |
| Comparator Or Baseline | Ethyl 6-hydroxy-1H-indole-2-carboxylate (CAS 15050-03-0): XLogP3 ~1.5–2.0 (estimated), HBD = 2 (indole NH + phenolic OH), MW = 205.21 |
| Quantified Difference | N-Me analog reduces HBD count by 1 and increases computed logP by approximately 0.5 log units relative to N–H analog; in HCV NS5B program, N-1-substituted indole-2-carboxylate 56 achieved oral AUC of 14 μM·h (rat) and 8 μM·h (dog) |
| Conditions | Computational prediction (XLogP3); in vivo rat and dog PK studies for structurally related N-1-substituted indole-2-carboxylate HCV inhibitors (Patent US 7,153,848; J. Med. Chem. 2012, 55, 3795–3807) |
Why This Matters
The reduced HBD count and increased lipophilicity of the N-methyl analog predict improved passive membrane permeability and potentially superior oral bioavailability, a critical factor for procurement decisions in lead optimization programs where PK is a go/no-go criterion.
- [1] Hudyma, T. W., Zheng, X., He, F., et al. (2006). Inhibitors of HCV Replication. U.S. Patent No. 7,153,848. Bristol-Myers Squibb Company. See also: J. Med. Chem. 2012, 55, 3795–3807 (SAR of indole-based HCV NS5B inhibitors). View Source
- [2] Di Fabio, R., Capelli, A. M., Conti, N., et al. (1997). Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site. Journal of Medicinal Chemistry, 40(6), 841–850. View Source
